molecular formula C26H28N4O5S B11653734 (6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11653734
M. Wt: 508.6 g/mol
InChI Key: JGQQYZMTNUXFBN-UCXLZHGVSA-N
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Description

  • The compound’s complex structure suggests its potential significance. It belongs to the class of 1,3,4-thiadiazolo[3,2-a]pyrimidines, which exhibit diverse biological activities.
  • The presence of multiple functional groups (imine, methoxy, and ethoxy) hints at its versatility.
  • Preparation Methods

      Reaction Conditions: These would depend on the chosen synthetic pathway, but typical conditions might involve cyclization reactions, imine formation, and etherification.

      Industrial Production: Unfortunately, industrial-scale production methods remain undisclosed.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These would include derivatives with modified substituents or functional groups.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure could inspire new ligands for metal complexes or catalysts.

      Biology: It might exhibit antimicrobial, antiviral, or antitumor properties.

      Medicine: Potential drug candidates for various diseases.

      Industry: As a precursor for novel materials or as a building block in organic synthesis.

  • Mechanism of Action

      Targets: Investigate its interactions with proteins, enzymes, or nucleic acids.

      Pathways: Explore signaling pathways affected by the compound.

  • Comparison with Similar Compounds

    Remember that this compound’s detailed characterization may require experimental data and further research

    Properties

    Molecular Formula

    C26H28N4O5S

    Molecular Weight

    508.6 g/mol

    IUPAC Name

    (6Z)-2-ethyl-5-imino-6-[[3-methoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

    InChI

    InChI=1S/C26H28N4O5S/c1-4-23-29-30-24(27)20(25(31)28-26(30)36-23)15-18-7-10-21(22(16-18)32-3)35-14-12-33-11-13-34-19-8-5-17(2)6-9-19/h5-10,15-16,27H,4,11-14H2,1-3H3/b20-15-,27-24?

    InChI Key

    JGQQYZMTNUXFBN-UCXLZHGVSA-N

    Isomeric SMILES

    CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOCCOC4=CC=C(C=C4)C)OC)/C(=O)N=C2S1

    Canonical SMILES

    CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOCCOC4=CC=C(C=C4)C)OC)C(=O)N=C2S1

    Origin of Product

    United States

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